2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine
Description
2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine is a synthetic amine featuring a 4-methylphenyl group and a 4-methylpiperidinyl moiety attached to a central ethanamine backbone. The compound’s structure combines aromatic and alicyclic components, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
2-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-3-5-14(6-4-12)15(11-16)17-9-7-13(2)8-10-17/h3-6,13,15H,7-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRUFVDQHGNTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CN)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586420 | |
| Record name | 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-71-6 | |
| Record name | 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-methylpiperidine.
Formation of Intermediate: The 4-methylbenzaldehyde undergoes a condensation reaction with 4-methylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares structural motifs with several pharmacologically active molecules, particularly in the arrangement of the piperidine ring and substituted phenyl groups. Key analogs include:
Table 1: Structural and Pharmacological Comparison
Pharmacological Implications
- Substituent Effects: Methyl Groups: The 4-methylphenyl and 4-methylpiperidinyl groups in the target compound likely enhance lipophilicity, improving membrane permeability compared to analogs with polar substituents (e.g., chloro in ). This could favor blood-brain barrier penetration. Benzyl vs. Piperidine rings often contribute to hydrogen bonding and target engagement, as seen in HSP90 inhibitors (e.g., indole-based ethanamines in ).
Biological Activity
2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine, also known by its CAS number 915923-71-6, is a compound within the phenethylamine class, characterized by a phenyl ring and a piperidine ring, both of which are substituted with methyl groups. This compound has garnered interest in various fields, particularly for its potential biological activities and therapeutic applications.
- Molecular Formula : C₁₅H₂₄N₂
- Molecular Weight : 232.364 g/mol
- Purity : Typically around 95% in commercial preparations
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It may act as an agonist or antagonist at various neurotransmitter receptors, influencing physiological processes such as mood regulation, cognition, and pain perception. The exact mechanisms are still under investigation but are believed to involve modulation of serotonergic and dopaminergic pathways.
Pharmacological Profile
Research indicates that this compound may exhibit several pharmacological effects:
- Serotonin Receptor Modulation : Preliminary studies suggest that this compound may act on serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood disorders and psychotropic effects .
- Dopaminergic Activity : Its structural similarity to known psychoactive substances suggests potential dopaminergic activity, which could be relevant for conditions like schizophrenia or Parkinson's disease.
In Vitro Studies
Several in vitro studies have assessed the compound's efficacy against various biological targets:
| Target | Effect | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition observed | |
| 5-HT2A Receptors | Potential antagonist activity | |
| Dopamine Transporter | Possible reuptake inhibition |
Summary of Key Findings
Research has highlighted several important aspects regarding the biological activity of this compound:
- Binding Affinity : The compound demonstrates significant binding affinity to serotonin and dopamine receptors, indicating its potential utility in neuropharmacology.
- Safety Profile : Toxicological assessments remain necessary to determine safety and efficacy for human use.
Q & A
Basic: What are the recommended methods for synthesizing 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine and ensuring its purity?
Answer:
A typical synthesis involves condensation reactions between 2-(4-methylphenyl)ethanamine and 4-methylpiperidine derivatives under reflux conditions with a catalyst such as acetic acid. For example, in a crystal structure study, 2-(4-methylphenyl)ethanamine was reacted with 2-carboxybenzaldehyde and imidazole derivatives to form coordination complexes, highlighting its role as a ligand precursor . Post-synthesis purification can be achieved via column chromatography (silica gel, eluent: methanol/dichloromethane), followed by recrystallization. Purity verification requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .
Basic: What spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
Answer:
- X-ray crystallography : Resolve the 3D structure using single-crystal diffraction (e.g., SHELX software for refinement ). A study demonstrated its utility in determining coordination geometries when the compound acts as a ligand .
- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine protons at δ 2.4–3.1 ppm). ¹³C NMR confirms carbon connectivity, particularly distinguishing between sp³ (piperidine) and sp² (aromatic) carbons .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 247.2 for C₁₅H₂₂N₂) .
Advanced: How can researchers evaluate the compound’s potential as a serotonin receptor agonist?
Answer:
- In vitro receptor binding assays : Use radioligand displacement (e.g., [³H]LSD for 5-HT₂A receptors). Compare affinity (Ki) against known agonists like 24H-NBOMe derivatives .
- In vivo behavioral models : Administer the compound to zebrafish and quantify hyperlocomotion or anxiety-like behaviors, as done for structurally related phenethylamines .
- Functional assays : Measure intracellular calcium flux (FLIPR) in HEK293 cells expressing human 5-HT₂A receptors. Normalize responses to 5-HT (EC₅₀) .
Advanced: What computational strategies are suitable for analyzing its interaction with enzymes like protein arginine N-methyltransferase 3 (PRMT3)?
Answer:
- Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate electrostatic potential surfaces to predict binding motifs (e.g., methylpiperidine’s role in hydrophobic interactions) .
- Molecular docking (AutoDock Vina) : Dock the compound into PRMT3’s active site (PDB: 6TQ3). Focus on residues like Glu326 and Tyr435 for hydrogen bonding and π-stacking .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Compare with N-methyl-2-(4-methylpiperidin-1-yl)ethanamine, which showed weak inhibition (IC₅₀ = 500 µM) .
Advanced: How can contradictory data on its pharmacological activity (e.g., IC₅₀ variability) be resolved?
Answer:
- Experimental replication : Standardize assay conditions (e.g., pH, temperature) across labs. For enzyme inhibition, use identical PRMT3 isoforms and substrate concentrations .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for piperidine derivatives) to identify outliers and confounding factors like solvent effects (DMSO vs. water) .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methyl groups on phenyl/piperidine) to isolate contributions to potency .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for CNS-targeted studies?
Answer:
- Lipophilicity adjustment : Modify logP via substituents (e.g., fluorine substitution on phenyl) to enhance blood-brain barrier permeability. Use shake-flask experiments to measure logD7.4 .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Compare with controls like propranolol .
- In vitro ADME profiling : Assess plasma protein binding (equilibrium dialysis) and CYP450 inhibition (e.g., CYP3A4) to predict drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
